1,1-Dibromonon-1-EN-3-yne
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Overview
Description
1,1-Dibromonon-1-EN-3-yne is an organic compound characterized by the presence of two bromine atoms attached to a non-1-en-3-yne structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromonon-1-EN-3-yne can be synthesized through the visible-light-induced difunctionalization of alkynes. This method involves the use of blue LEDs and specific catalysts to promote the reaction . Another approach involves the generation of enolates from α,α-dibromoketones followed by a reaction with dialkyl chlorophosphates .
Industrial Production Methods: The industrial production of 1,1-dibromo compounds often involves the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions without the need for a catalyst .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromonon-1-EN-3-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with alkynylaluminums to form aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes.
Common Reagents and Conditions:
Brominating Agents: DBDMH is commonly used for bromination reactions.
Catalysts: Palladium complexes such as Pd(OAc)2-DPPE and Pd2(dba)3-TFP are used in cross-coupling reactions.
Major Products:
Bromoalkenes and Bromoalkynes: These are formed through substitution reactions.
Conjugated Enediynes and 1,3-Diynes: These are major products of cross-coupling reactions.
Scientific Research Applications
1,1-Dibromonon-1-EN-3-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of advanced materials with specific electronic and optical properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds with potential medicinal applications.
Mechanism of Action
The mechanism of action of 1,1-Dibromonon-1-EN-3-yne involves its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1,1-Dibromoethylenes: These compounds share similar reactivity and are used in cross-coupling reactions.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is a commonly used brominating agent.
Uniqueness: 1,1-Dibromonon-1-EN-3-yne is unique due to its specific structure, which allows for the formation of a wide range of products through various chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and material science.
Properties
CAS No. |
919123-62-9 |
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Molecular Formula |
C9H12Br2 |
Molecular Weight |
280.00 g/mol |
IUPAC Name |
1,1-dibromonon-1-en-3-yne |
InChI |
InChI=1S/C9H12Br2/c1-2-3-4-5-6-7-8-9(10)11/h8H,2-5H2,1H3 |
InChI Key |
BOVUVAXKLGOGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=C(Br)Br |
Origin of Product |
United States |
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